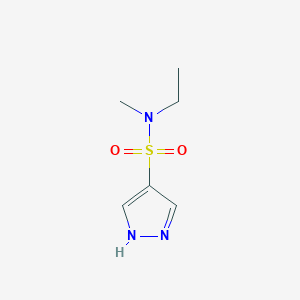

N-ethyl-N-methyl-1H-pyrazole-4-sulfonamide

説明

特性

IUPAC Name |

N-ethyl-N-methyl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S/c1-3-9(2)12(10,11)6-4-7-8-5-6/h4-5H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBDXEIEHPGQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)S(=O)(=O)C1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

N-ethyl-N-methyl-1H-pyrazole-4-sulfonamide is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effectsPyrazole compounds are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities.

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, such as irreversible binding or inhibition. For instance, some pyrazole derivatives have been found to irreversibly bind and inhibit certain enzymes.

Biochemical Pathways

Pyrazole derivatives are known to influence various biochemical pathways due to their interactions with different biological targets.

生物活性

N-ethyl-N-methyl-1H-pyrazole-4-sulfonamide is a member of the pyrazole sulfonamide class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological applications, and recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with an ethyl group at the nitrogen position and a sulfonamide functional group at the 4 position. Its molecular formula is with a molecular weight of approximately 218.24 g/mol. This unique structure enhances its lipophilicity and potential to interact with various biological targets.

Target Interactions

The compound primarily acts as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory processes. The sulfonamide group allows it to mimic natural substrates, facilitating binding to enzyme active sites and disrupting normal enzymatic activity .

Biochemical Pathways

This compound has been shown to influence several biochemical pathways, including:

- Antimicrobial Activity : Exhibiting bacteriostatic properties against various pathogens.

- Anticancer Activity : Inhibiting cell proliferation in various cancer cell lines.

- Anti-inflammatory Effects : Modulating inflammatory responses via enzyme inhibition .

Antimicrobial Properties

Pyrazole sulfonamides are recognized for their antibacterial and antifungal activities. This compound has demonstrated significant efficacy against bacterial strains, making it a candidate for further development in treating infections .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown inhibitory effects on various cancer cell lines, including:

These findings suggest that this compound may be effective in developing novel anticancer therapies.

Lead Optimization Studies

Research conducted on pyrazole sulfonamides has focused on optimizing their structure for enhanced therapeutic efficacy. For example, modifications to improve blood-brain barrier permeability have been explored, which is crucial for treating diseases like human African trypanosomiasis (HAT) that require central nervous system penetration .

In Vitro Evaluations

In vitro studies have assessed the antiproliferative effects of this compound against different cancer cell lines using assays such as CellTiter-Glo Luminescent cell viability assay. These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50% .

科学的研究の応用

Medicinal Chemistry

N-ethyl-N-methyl-1H-pyrazole-4-sulfonamide has been investigated for its potential therapeutic effects, particularly as an enzyme inhibitor and receptor modulator. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Antiproliferative Activity

Recent studies have focused on the antiproliferative activity of pyrazole-4-sulfonamide derivatives, including this compound. These compounds have shown promising results against cancer cell lines, such as U937 cells, where they were tested for cytotoxicity and half-maximal inhibitory concentration (IC50) values. The results indicated that certain derivatives exhibited significant antiproliferative effects without causing cytotoxicity at lower concentrations .

Enzyme Inhibition

The compound is also being explored for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may affect pathways related to inflammation and cancer progression by modulating enzyme activities, which could lead to new therapeutic strategies .

Biological Research

In biological research, this compound serves as a valuable tool for studying cellular mechanisms and drug interactions.

Synthesis of Derivatives

The synthesis of new derivatives based on the pyrazole-4-sulfonamide scaffold has been a focus area. Researchers have developed various synthetic routes that allow for the modification of the sulfonamide group, leading to compounds with enhanced biological activity or selectivity .

Material Science

Beyond medicinal applications, this compound is being explored in material science for its potential use in developing new materials with specific chemical properties.

Chemical Building Block

This compound can act as a building block in organic synthesis, facilitating the creation of more complex molecules used in various industrial applications. Its ability to undergo various chemical reactions, such as substitution and oxidation, makes it versatile in creating novel materials .

Case Studies and Data Tables

To illustrate the applications further, the following table summarizes key studies involving this compound:

類似化合物との比較

Substituent Effects on the Sulfonamide Group

The substituents on the sulfonamide nitrogen significantly influence physicochemical and biological properties:

- N,N,3,5-Tetramethyl-1H-pyrazole-4-sulfonamide (): This compound replaces the ethyl group in the target molecule with additional methyl groups.

- N-(2-Hydroxyethyl)-1H-pyrazole-4-sulfonamide (): The hydroxyethyl group introduces hydrogen-bonding capacity, which may improve solubility and bioavailability relative to the target compound’s alkyl substituents .

Pyrazole Ring Modifications

Variations in pyrazole substitution patterns alter electronic and steric properties:

Molecular Weight and Functional Complexity

- N,N-bis[(4-Methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide (): With a molecular weight of 387.45 g/mol, this compound’s bulky aromatic substituents may hinder pharmacokinetic properties compared to the simpler ethyl-methyl-substituted target compound .

- N-Ethyl-N-methyl-1H-pyrazole-4-sulfonamide (): While its exact molecular weight is unspecified, analogous compounds like N-(2-Hydroxyethyl)-1H-pyrazole-4-sulfonamide (191.2 g/mol) suggest a lower molecular weight, favoring better bioavailability .

Melting Points and Stability

Q & A

Basic: What synthetic methodologies are recommended for preparing N-ethyl-N-methyl-1H-pyrazole-4-sulfonamide, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazole sulfonamides are often synthesized by reacting pyrazole-4-sulfonyl chloride with ethylamine and methylamine derivatives under controlled pH (8–9) in tetrahydrofuran (THF) or dichloromethane (DCM) . Optimization includes:

- Temperature control : Reactions performed at 0–5°C minimize side products.

- Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity (>95%) .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR : Key signals include the pyrazole ring protons (δ 6.3–7.6 ppm) and sulfonamide NH (δ 8.1–8.5 ppm) .

- LCMS/HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 218.1) confirm molecular weight .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

- XRPD/TGA-DSC : Used for polymorph identification and thermal stability analysis .

Basic: How can researchers evaluate the in vitro biological activity of this compound, and what assays are suitable for preliminary screening?

Answer:

- Enzyme inhibition : Test against carbonic anhydrase or cyclooxygenase isoforms using fluorometric assays (e.g., 4-nitrophenyl acetate hydrolysis) .

- Antimicrobial activity : Broth microdilution (MIC determination) against E. coli or S. aureus .

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to rule out nonspecific toxicity .

Advanced: How can computational methods like molecular docking and MD simulations predict the biological targets of this compound?

Answer:

- Docking : Use AutoDock Vina to model interactions with proteins (e.g., COX-2 or carbonic anhydrase IX). Focus on hydrogen bonding with sulfonamide groups and hydrophobic interactions with pyrazole .

- MD Simulations : GROMACS or AMBER can assess binding stability (RMSD < 2 Å over 50 ns) and free energy (MM-PBSA calculations) .

- ADMET Prediction : SwissADME or pkCSM tools evaluate bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Advanced: What strategies resolve contradictions in biological activity data across studies for sulfonamide derivatives?

Answer:

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between substituent electronegativity and antimicrobial potency) .

- Assay standardization : Control variables like buffer pH (6.8–7.4), solvent (DMSO concentration <1%), and cell passage number .

- SAR studies : Systematically modify substituents (e.g., ethyl vs. cyclopropyl groups) to isolate structural drivers of activity .

Advanced: How does the electronic nature of substituents on the pyrazole ring influence the reactivity and stability of this compound?

Answer:

- Electron-withdrawing groups (e.g., CF₃) : Increase sulfonamide acidity (pKa ~8.5), enhancing hydrogen-bonding capacity but reducing hydrolytic stability .

- Electron-donating groups (e.g., CH₃) : Stabilize the pyrazole ring against oxidation (e.g., H₂O₂-mediated degradation) but may reduce solubility .

- Theoretical validation : DFT calculations (B3LYP/6-311+G(d,p)) predict charge distribution and nucleophilic attack sites .

Advanced: What reaction mechanisms explain the substitution patterns observed during functionalization of the sulfonamide group?

Answer:

- Nucleophilic substitution (SN2) : Alkylation of the sulfonamide nitrogen with iodomethane in DMF/K₂CO₃ proceeds via a bimolecular mechanism, confirmed by kinetic studies (second-order rate constants) .

- Radical pathways : Photocatalytic C–H functionalization (e.g., using Ru(bpy)₃²⁺) enables regioselective arylations .

- Acid catalysis : Protonation of the sulfonamide oxygen enhances electrophilicity for Friedel-Crafts reactions .

Basic: What are the key considerations for designing stable formulations of this compound in preclinical studies?

Answer:

- pH stability : Formulate in citrate buffer (pH 5.0–6.0) to prevent sulfonamide hydrolysis .

- Lyophilization : For long-term storage, lyophilize with trehalose (1:1 w/w) to maintain crystallinity .

- Solubility enhancement : Use β-cyclodextrin complexes or PEG-400 co-solvents for in vivo dosing .

Advanced: How can researchers leverage X-ray crystallography and spectroscopic data to resolve ambiguities in the solid-state structure of this compound?

Answer:

- Single-crystal X-ray : Resolve bond lengths (e.g., S–N ~1.63 Å) and dihedral angles to confirm sulfonamide geometry .

- IR spectroscopy : Characterize sulfonamide S=O stretches (asymmetric ~1350 cm⁻¹, symmetric ~1160 cm⁻¹) .

- Solid-state NMR : ¹⁵N CP/MAS NMR distinguishes tautomeric forms of the pyrazole ring .

Advanced: What role do isotopic labeling (e.g., ¹³C, ²H) and advanced MS techniques play in metabolic pathway analysis of this compound?

Answer:

- Isotope tracing : ¹³C-labeled sulfonamides track hepatic metabolism via LC-HRMS, identifying glucuronide conjugates .

- HRMS/MS : Fragment ions (e.g., m/z 154.1 for pyrazole cleavage) map metabolic degradation pathways .

- Stable isotope dilution : Quantify metabolites in plasma using deuterated internal standards (e.g., d₃-methyl analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。